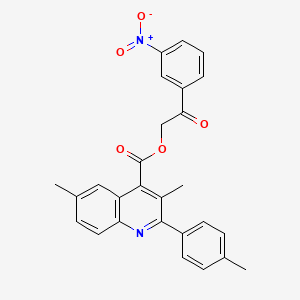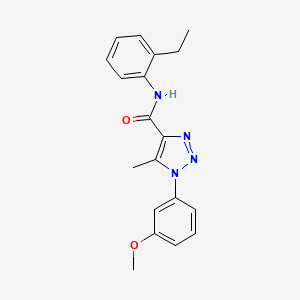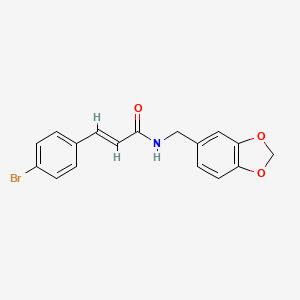![molecular formula C11H11N5O2 B4658067 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPTP, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have potential applications in a range of fields, including medicine, pharmacology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to inhibit the activity of several kinases, including PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has also been found to have immunomodulatory effects, which may make it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its high potency and specificity. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these pathways in vitro. However, one of the limitations of using 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its potential toxicity. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of research is the development of new synthetic methods for producing 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives. Another area of research is the identification of new targets and pathways that are affected by 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, which may lead to the development of new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its potential toxicity, which may help to optimize its use in lab experiments and clinical applications.
Aplicaciones Científicas De Investigación
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have potential applications in a range of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in animal models. In addition, 7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-18-5-4-15-3-2-9-8(10(15)17)6-12-11-13-7-14-16(9)11/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWOBHLJOWMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4657990.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4657994.png)
![5-acetyl-6-methyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile](/img/structure/B4658006.png)


![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658019.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4658025.png)
![N-(4-ethoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4658028.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4658030.png)

![3-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6,8-dichloro-2H-chromen-2-one](/img/structure/B4658043.png)

![1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658075.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)